2-(2,3-Dimethoxyphenyl)-1,3-dioxolane chemical structure and properties
2-(2,3-Dimethoxyphenyl)-1,3-dioxolane chemical structure and properties
Structural Integrity, Synthesis, and Applications in Drug Development[1]
Part 1: Executive Summary
2-(2,3-Dimethoxyphenyl)-1,3-dioxolane represents a critical protected intermediate in organic synthesis, specifically within the design of isoquinoline alkaloids and poly-substituted pharmaceutical scaffolds.[1] Functioning as the ethylene glycol acetal of 2,3-dimethoxybenzaldehyde (o-veratraldehyde), this compound serves a dual purpose: it masks the electrophilic aldehyde functionality against nucleophilic attack (e.g., Grignard reagents, hydrides) and acts as a Directing Metalation Group (DMG) for regioselective functionalization of the aromatic core.[1]
This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and utility in modern drug discovery, emphasizing its role in Directed Ortho Metalation (DoM) strategies.[1]
Part 2: Chemical Identity & Structure[1][2][3][4][5]
| Property | Detail |
| IUPAC Name | 2-(2,3-Dimethoxyphenyl)-1,3-dioxolane |
| Common Name | 2,3-Dimethoxybenzaldehyde ethylene acetal |
| Parent Compound | 2,3-Dimethoxybenzaldehyde (CAS: 86-51-1) |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| SMILES | COC1=C(C(O2)=CC=C1)C23OCCO3 |
| Key Functional Groups | 1,3-Dioxolane (Acetal), Vicinal Dimethoxy ethers |
Structural Insight: The molecule features a 1,3-dioxolane ring fused to the benzylic position of a veratrole core.[1] The steric bulk of the ortho-methoxy group (C2) relative to the acetal (C1) creates a twisted conformation, influencing both its NMR signature and its binding affinity in metalation transition states.[1]
Part 3: Synthetic Pathway
The synthesis of 2-(2,3-dimethoxyphenyl)-1,3-dioxolane is a classic nucleophilic addition-elimination reaction, driven by thermodynamics.[1] The protocol below utilizes a Dean-Stark apparatus to shift the equilibrium toward the acetal by continuous removal of water.[1]
Protocol: Acid-Catalyzed Acetalization
Reagents:
-
2,3-Dimethoxybenzaldehyde (1.0 equiv)[1]
-
Ethylene Glycol (1.5 – 2.0 equiv)[1]
-
p-Toluenesulfonic acid (pTSA) monohydrate (0.05 equiv)[1]
-
Solvent: Toluene (Anhydrous)[1]
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Dissolve 2,3-dimethoxybenzaldehyde in toluene (0.5 M concentration). Add ethylene glycol and pTSA.
-
Reflux: Heat the mixture to vigorous reflux (approx. 115°C). Ensure the toluene condenses rapidly enough to carry water into the trap.[1]
-
Monitoring: Monitor reaction progress via TLC (SiO₂, 20% EtOAc/Hexanes). The aldehyde spot (lower R_f, UV active) should disappear, replaced by the less polar acetal spot.[1]
-
Workup: Once water evolution ceases (typically 4–6 hours), cool to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst (preventing hydrolysis).
-
Isolation: Separate layers. Wash the organic phase with brine, dry over MgSO₄, and concentrate in vacuo.[1]
-
Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via vacuum distillation or flash chromatography (basified silica).[1]
Figure 1: Acid-catalyzed synthesis of 2-(2,3-dimethoxyphenyl)-1,3-dioxolane via dehydration.
Part 4: Physicochemical Properties[6]
| Property | Value (Approx.) | Context |
| Physical State | Viscous Colorless/Pale Yellow Oil | Acetals often have lower MPs than parent aldehydes due to loss of dipole-dipole interactions.[1] |
| Boiling Point | 145–150°C @ 2 mmHg | High boiling point requires high-vacuum distillation for purification.[1] |
| Solubility | DCM, THF, Toluene, EtOAc | Highly lipophilic; insoluble in water.[1] |
| LogP | ~2.1 | Moderate lipophilicity, suitable for cell-permeable prodrug designs.[1] |
| Flash Point | >110°C | Estimated based on structural analogs. |
Part 5: Reactivity & Stability Profile
The utility of 2-(2,3-dimethoxyphenyl)-1,3-dioxolane lies in its orthogonal stability .[1] It is stable under basic and nucleophilic conditions but labile to aqueous acid.
1. Hydrolytic Stability
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Acidic Media (pH < 4): Rapidly hydrolyzes back to the aldehyde and ethylene glycol. This reversibility is exploited to deprotect the carbonyl after synthetic transformations.
-
Basic Media (pH > 10): Completely stable. Resistant to hydroxide, alkoxides, and amine bases.[1]
2. Nucleophilic Resistance
-
Organometallics: Stable to Grignard reagents (R-MgBr) and Organolithiums (R-Li) at low temperatures, allowing for metalation of the aromatic ring without attacking the protected carbonyl.[1]
-
Hydrides: Resistant to LiAlH₄ and NaBH₄ reduction.
Figure 2: Orthogonal stability profile demonstrating acid lability vs. base stability.[1]
Part 6: Advanced Application: Directed Ortho Metalation (DoM)
In drug development, synthesizing polysubstituted benzene rings is a common challenge.[1] This compound serves as a pivotal substrate for Directed Ortho Metalation (DoM) .
Mechanism: The 1,3-dioxolane oxygen atoms can coordinate with lithium (from n-BuLi or t-BuLi), increasing the acidity of the ortho-proton and directing the base to that specific site.[1]
Regioselectivity Analysis: The substrate has two potential directing groups: the Acetal (at C1) and the Methoxy groups (at C2, C3) .[1]
-
Position 2 (Between Acetal and OMe): Sterically crowded and electronically disfavored. Unlikely to lithiate.
-
Position 4 (Ortho to C3-OMe): The C3-methoxy group is a strong director.[1] Lithiation here is electronically favorable.
-
Position 6 (Ortho to C1-Acetal): The acetal is a moderate director.[1]
Experimental Insight: While methoxy groups are generally stronger directors than dioxolanes, the coordination environment can be tuned.[1] However, in 2,3-dimethoxy systems, lithiation often occurs at C4 (ortho to the methoxy) or C6 depending on the base and solvent.[1] The acetal's primary role here is to survive the lithiation conditions, whereas the free aldehyde would immediately react with the alkyllithium.[1]
Figure 3: Regioselectivity in Directed Ortho Metalation (DoM) of the acetal-protected substrate.
Part 7: Analytical Characterization
Researchers should verify the structure using Proton Nuclear Magnetic Resonance (¹H NMR) in CDCl₃.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Acetal Methine (Ar-CH-O₂) | 6.0 – 6.2 | Singlet | 1H |
| Aromatic Protons | 6.8 – 7.2 | Multiplet | 3H |
| Dioxolane -CH₂- | 3.9 – 4.2 | Multiplet | 4H |
| Methoxy -OCH₃ | 3.8 – 3.9 | Singlets (x2) | 6H |
Key Diagnostic: The disappearance of the aldehyde proton (typically ~10.4 ppm) and the appearance of the acetal singlet at ~6.0 ppm confirms successful protection.[1]
Part 8: Safety & Handling
-
Hazards: Like most acetals and veratrole derivatives, this compound should be treated as a potential skin and eye irritant.[1][2]
-
Storage: Store in a cool, dry place. While stable, long-term exposure to atmospheric moisture can lead to slow hydrolysis.[1] Store under inert gas (Argon/Nitrogen) for prolonged shelf life.
-
Disposal: Dispose of as organic waste (non-halogenated).
References
-
BenchChem. (2025). Technical Guide to the Chemical Properties of Dioxolanes and Benzaldehyde Acetals. Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 2,3-Dimethoxybenzaldehyde (CAS 86-51-1).[1] Retrieved from [1]
-
Silver Fern Chemical. (2025).[3] 1,3-Dioxolane: Applications and Benefits for Industry.[1][4][5] Retrieved from [1]
-
Snieckus, V. (1990).[1] Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933.[1] (Foundational text on DoM chemistry).
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis.[4][5] Wiley-Interscience.[1] (Standard reference for acetal formation/hydrolysis).
Sources
- 1. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 2. profistend.info [profistend.info]
- 3. 2-Phenyl-1,3-dioxolane | C9H10O2 | CID 70293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]
- 5. nbinno.com [nbinno.com]
